![molecular formula C14H11Cl2NO B2795228 (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 939888-07-0](/img/structure/B2795228.png)
(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is a useful research compound. Its molecular formula is C14H11Cl2NO and its molecular weight is 280.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate typically involves a multi-step process. Starting with the chlorination of benzyl chloride to produce 3-chlorobenzyl chloride, the next step involves the reaction with an appropriate amine under controlled temperature and pressure conditions to form the intermediate. Subsequent reactions with (Z)-(4-chlorophenyl)methylidene derivatives under catalytic conditions yield the final compound.
Industrial Production Methods: Industrial production of this compound requires scaled-up versions of the lab-based procedures, utilizing batch reactors and continuous flow systems. The synthesis must be optimized for yield and purity, often involving the use of high-performance liquid chromatography for purification.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl positions, forming chlorinated benzaldehydes and benzoic acids.
Reduction: Reductive reactions can target the chlorobenzyl and chlorophenyl groups, potentially removing chlorine atoms.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide or ammonia.
Major Products: Products vary based on the reaction type but often include derivatives like chlorobenzyl alcohols, chlorophenylmethanes, or substituted benzylamines.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research explores its interaction with biological molecules and potential pharmaceutical applications.
Medicine: Investigations into its efficacy as an antimicrobial or anticancer agent.
Industry: Its unique properties lend to use in the development of specialized materials, including polymers and coatings.
Mechanism of Action: The exact mechanism by which (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular function. Molecular targets could include DNA, proteins, or cell membranes, where the compound's structure allows it to bind and interfere with biological processes.
相似化合物的比较
Similar Compounds: Compounds like (3-chlorobenzyl)benzamide or (4-chlorophenyl)methylideneaniline.
Uniqueness: (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate stands out due to its combined chlorobenzyl and chlorophenyl groups, providing distinct reactivity and stability that can be harnessed in various research fields.
That’s a look at the multifaceted world of this compound! How does that sound?
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-6-4-11(5-7-13)9-17(18)10-12-2-1-3-14(16)8-12/h1-9H,10H2/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNNWMGFSHYIZ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)
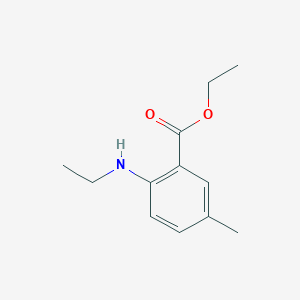
![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)
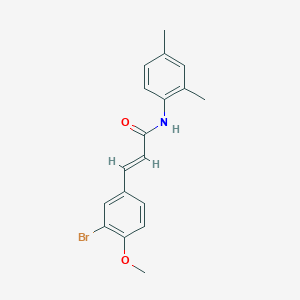
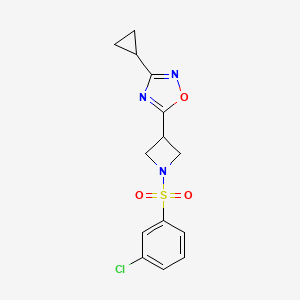
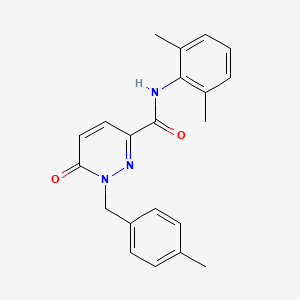
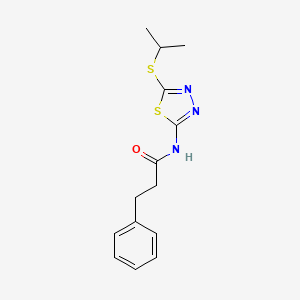

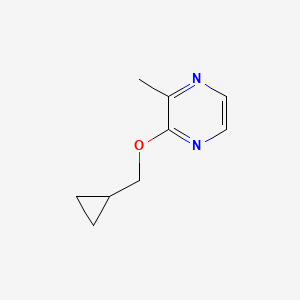
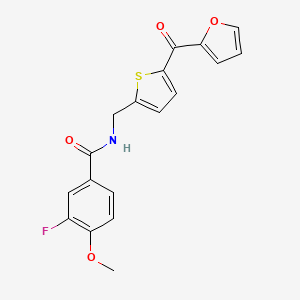
![2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2795164.png)
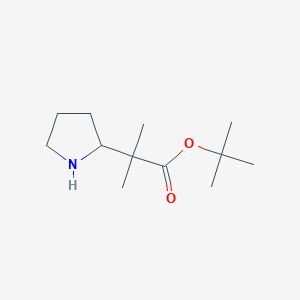
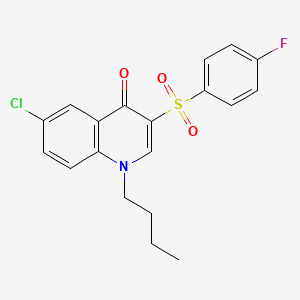
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2795168.png)
